![molecular formula C15H8ClN3O3S B2508897 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 921906-44-7](/img/structure/B2508897.png)
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a chlorothiophene ring
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biological pathways, leading to their wide range of pharmacological effects .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which allows for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The wide range of biological and pharmacological activities of benzofuran derivatives suggests that they may be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The oxadiazole ring can be synthesized using a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions . The final step involves coupling the benzofuran and oxadiazole intermediates with the chlorothiophene ring using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Hydrazine derivative.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, which are used as fluorescent dyes.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide, which are used in the development of organic semiconductors.
Uniqueness
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S/c16-12-6-5-11(23-12)13(20)17-15-19-18-14(22-15)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJWGXIRVMJKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
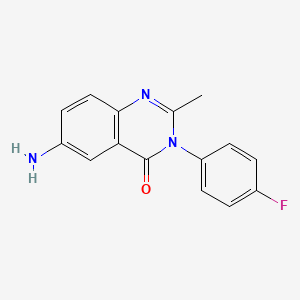
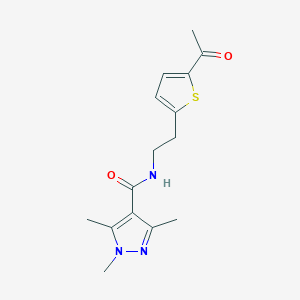

![1-(4-Chlorophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2508817.png)
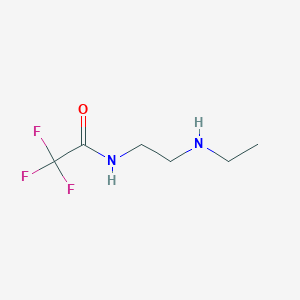
![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
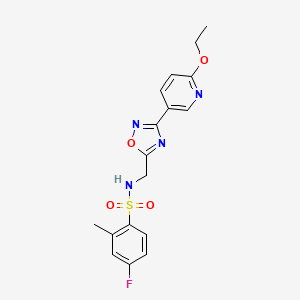
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2508830.png)
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)
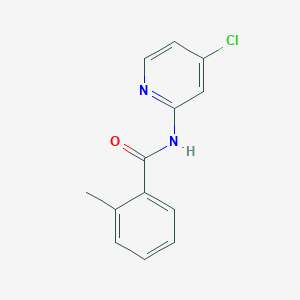
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
